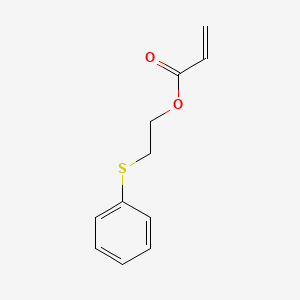

2-(Phenylthio)ethyl acrylate

Description

BenchChem offers high-quality 2-(Phenylthio)ethyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylthio)ethyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-2-11(12)13-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOOUTWPJJQGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888626 | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95175-38-5 | |

| Record name | 2-(Phenylthio)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95175-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095175385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Phenylthio)ethyl Acrylate

This guide serves as a comprehensive technical resource for researchers, chemists, and material scientists interested in the synthesis, properties, and applications of 2-(Phenylthio)ethyl acrylate. This monomer possesses a unique bifunctional structure, combining a polymerizable acrylate group with a phenylthioether moiety, which imparts distinctive characteristics to the resulting polymers.

Chemical Identity and Core Properties

2-(Phenylthio)ethyl acrylate, also known as 2-(phenylsulfanyl)ethyl prop-2-enoate, is a specialty monomer used in the synthesis of functional polymers.[1] Its unique structure allows for the introduction of sulfur and an aromatic ring into the side chain of acrylate polymers, influencing properties such as refractive index, thermal stability, and adhesion.

CAS Number: 95175-38-5[2][3][4][][6]

Molecular Formula: C₁₁H₁₂O₂S[2][3][4][][6]

Synonyms: PTEA, 2-(Phenylsulfanyl)ethyl acrylate, 2-Propenoic acid, 2-(phenylthio)ethyl ester[2][4][][6]

The fundamental physicochemical properties of 2-(Phenylthio)ethyl acrylate are summarized in the table below, providing critical data for reaction setup, process design, and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 208.28 g/mol | [2][3][4][] |

| Appearance | Liquid | [2] |

| Density | 1.12 g/cm³ | [][6][7][8] |

| Boiling Point | 311.3 °C at 760 mmHg | [][6][8] |

| Flash Point | 143.8 °C | [6][7][8] |

| Refractive Index | 1.555 | [6][8] |

| XLogP3 | 2.5 - 2.9 | [3][6][8] |

| Purity | Typically ≥98% | [1][2] |

Synthesis and Purification

The synthesis of 2-(Phenylthio)ethyl acrylate is typically achieved through the esterification of 2-(phenylthio)ethanol with acryloyl chloride or acrylic acid. The choice of acryloyl chloride is common in laboratory-scale syntheses due to its high reactivity, which allows for milder reaction conditions.

Causality in Synthesis Protocol Selection:

-

Reagent Choice: Acryloyl chloride is highly reactive, facilitating a rapid and high-yield reaction. However, it is corrosive and moisture-sensitive, requiring careful handling under an inert atmosphere. An alternative, using acrylic acid with an acid catalyst (like p-toluenesulfonic acid), is more economical for larger scales but requires higher temperatures and water removal to drive the equilibrium towards the product.[9]

-

Base: A non-nucleophilic base, such as triethylamine, is crucial when using acryloyl chloride. Its role is to scavenge the HCl byproduct generated during the reaction, preventing side reactions and driving the esterification to completion.

-

Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction while remaining inert to the highly reactive acryloyl chloride.

-

Inhibitor: A polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ) is often added to the final product to prevent spontaneous polymerization of the acrylate group during storage.

Detailed Laboratory Protocol: Esterification with Acryloyl Chloride

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried to remove moisture.

-

Reagent Charging: Add 2-(phenylthio)ethanol (1.0 eq) and dry triethylamine (1.2 eq) to the flask, dissolved in anhydrous dichloromethane.

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-(Phenylthio)ethyl acrylate.

-

Storage: Add a polymerization inhibitor and store the final product in an airtight container under an inert atmosphere at -20°C.[2][10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(Phenylthio)ethyl acrylate.

Reactivity and Polymerization

The reactivity of 2-(Phenylthio)ethyl acrylate is dominated by its two functional groups:

-

Acrylate Group: This electron-deficient alkene readily undergoes free-radical polymerization and copolymerization with other vinyl monomers.[1] This is the primary pathway to forming high molecular weight polymers. It can also participate in Michael additions.

-

Phenylthioether Group: The sulfur atom in the side chain can be oxidized to sulfoxide or sulfone, providing a route to modify the polarity and chemical properties of the resulting polymer post-polymerization.

Polymers derived from this monomer, poly(2-(phenylthio)ethyl acrylate), possess a combination of properties from the flexible polyacrylate backbone and the sulfur-aromatic side chains. These polymers are less common as homopolymers and are more frequently used in copolymers to tailor specific material properties.[11]

Potential Applications

The unique structure of 2-(Phenylthio)ethyl acrylate makes it a valuable monomer for creating specialty polymers with tailored properties. Its applications are primarily in the realm of advanced materials science.

-

High Refractive Index Polymers: The presence of both sulfur and a phenyl ring in the side chain significantly increases the refractive index of the resulting polymer. This makes it a candidate for optical applications, such as in coatings for lenses, optical adhesives, or materials for optoelectronics.

-

Adhesives and Coatings: Like other acrylates, it can be used to formulate specialty adhesives and coatings.[1][12] The phenylthioether group can enhance adhesion to specific substrates and improve the thermal and chemical resistance of the final product.

-

Polymer Modification: When copolymerized with standard monomers (e.g., methyl methacrylate, styrene), it can be used to modify the properties of bulk polymers, enhancing their thermal stability, impact strength, or optical clarity.[12]

-

Biomedical Materials: While less common, functional acrylates are explored in biomedical contexts. The thioether linkage offers a potential site for modification or for interaction with biological systems, though specific applications for this monomer are not yet widely established.

Application Areas Diagram

Caption: Key application areas for 2-(Phenylthio)ethyl acrylate.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed when handling 2-(Phenylthio)ethyl acrylate.

-

Hazard Statements: It is associated with H-statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area or a fume hood.[13][14] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]

-

Storage: Store in a cool, dark place, under an inert atmosphere, and preferably in a freezer at -20°C to prevent degradation and spontaneous polymerization.[2][10] The presence of an inhibitor is crucial for long-term stability.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[13] Avoid allowing the material to enter the environment.[13]

Conclusion

2-(Phenylthio)ethyl acrylate is a specialty monomer with significant potential in materials science. Its bifunctional nature allows for the creation of polymers with a unique combination of properties, including high refractive index, enhanced thermal stability, and tailored adhesion. While its synthesis requires careful handling of reactive and hazardous materials, the resulting monomer provides a valuable building block for the development of next-generation functional polymers for advanced optical, coating, and electronic applications.

References

-

2-(Phenylthio)ethyl acrylate - ChemBK. Source: ChemBK. [Link]

-

Poly(ethyl acrylate) - Grokipedia. Source: Grokipedia. [Link]

- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents.

-

Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards - CDC. Source: CDC. [Link]

-

Poly(ethyl acrylate) - Wikipedia. Source: Wikipedia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(Phenylthio)ethyl acrylate | 95175-38-5 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-(Phenylthio)Ethyl Acrylate - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]

- 10. 95175-38-5|2-(Phenylthio)ethyl acrylate|BLD Pharm [bldpharm.com]

- 11. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]

- 12. polysciences.com [polysciences.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

Synthesis and purification of 2-(Phenylthio)ethyl acrylate

An In-depth Technical Guide to the Synthesis and Purification of 2-(Phenylthio)ethyl Acrylate

Introduction

2-(Phenylthio)ethyl acrylate (PTEA), identified by CAS Number 95175-38-5, is a bifunctional monomer of significant interest in the fields of polymer chemistry and materials science.[1][2] Its structure, incorporating both a polymerizable acrylate group and a versatile phenylthioether moiety, allows for the design of advanced polymers with unique optical, adhesive, and responsive properties. The molecule has a molecular formula of C₁₁H₁₂O₂S and a molecular weight of approximately 208.28 g/mol .[1][3]

This guide, intended for researchers and chemical development professionals, provides a detailed exploration of the primary synthetic routes to PTEA and outlines robust protocols for its purification. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical principles, ensuring that each protocol is a self-validating system built on a foundation of scientific integrity. We will delve into the causality behind experimental choices, address common challenges, and provide field-proven insights to enable the successful and safe production of high-purity PTEA.

Part 1: Synthesis Methodologies

The synthesis of 2-(Phenylthio)ethyl acrylate can be approached via two principal pathways: the direct nucleophilic substitution/addition involving thiophenol, or a transesterification route starting from a precursor alcohol. The choice of method often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Caption: Overview of primary synthetic routes to 2-(Phenylthio)ethyl Acrylate.

Method A: Nucleophilic Substitution of 2-Chloroethyl Acrylate

This method represents the most direct approach, relying on the reaction between thiophenol and 2-chloroethyl acrylate. The reaction proceeds via an Sɴ2 mechanism where the highly nucleophilic thiophenolate anion, generated in situ, displaces the chloride leaving group.

Causality and Experimental Design: The success of this reaction hinges on the efficient generation of the thiophenolate anion from the weakly acidic thiophenol (pKa ≈ 6.6). A non-nucleophilic base is required to deprotonate the thiol without competing in the substitution reaction or promoting acrylate polymerization. Anhydrous potassium carbonate is an excellent choice as it is inexpensive, effective, and easily removed by filtration. A polar aprotic solvent like acetonitrile or DMF is chosen to solubilize the reactants and the ionic intermediate without interfering with the reaction.

Detailed Experimental Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents) and dry acetonitrile.

-

Reagent Addition: Add thiophenol (1.0 equivalent) to the stirring suspension. Allow the mixture to stir for 15-20 minutes at room temperature to ensure the formation of potassium thiophenolate.

-

Inhibitor: Add a radical inhibitor such as hydroquinone monomethyl ether (MEHQ, ~200 ppm) to the reaction mixture to prevent premature polymerization of the acrylate.

-

Reaction: Slowly add 2-chloroethyl acrylate (1.05 equivalents) dropwise to the mixture.[4][5] Caution: 2-chloroethyl acrylate is a lachrymator and skin irritant.[4]

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Rinse the salts with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and rinses, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then ready for purification.

Method B: Transesterification of an Alkyl Acrylate

Transesterification is a powerful technique for synthesizing a wide variety of esters.[6] In this context, a simple, commercially available alkyl acrylate (e.g., ethyl or methyl acrylate) reacts with 2-(phenylthio)ethanol in the presence of a catalyst.[7][8] This reaction is an equilibrium process, and its success relies on shifting the equilibrium towards the product side, typically by removing the low-boiling alcohol byproduct (e.g., ethanol or methanol) via distillation.

Causality and Experimental Design: The key precursor for this route is 2-(phenylthio)ethanol, which can be synthesized from the reaction of thiophenol with 2-chloroethanol. The transesterification step requires a catalyst to facilitate the nucleophilic attack of the 2-(phenylthio)ethanol on the carbonyl carbon of the alkyl acrylate. Organotitanates, such as tetra-n-butyl titanate, or certain organotin compounds are highly effective for this purpose.[7][8] The reaction temperature must be carefully controlled to be high enough to facilitate the reaction and distill off the alcohol byproduct, but low enough to prevent acrylate polymerization.[7]

Detailed Experimental Protocol (2 Steps):

Step 1: Synthesis of 2-(phenylthio)ethanol

-

Setup: In a flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

-

Thiolate Formation: Add thiophenol (1.0 equivalent) to the solution and stir for 15 minutes.

-

Reaction: Add 2-chloroethanol (1.0 equivalent) and reflux the mixture overnight.

-

Workup: After cooling, remove the ethanol via rotary evaporation. Add water and extract the product with dichloromethane. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 2-(phenylthio)ethanol, which can be purified by vacuum distillation.

Step 2: Transesterification

-

Setup: Equip a flask with a magnetic stirrer, a distillation head, and a condenser. Charge the flask with 2-(phenylthio)ethanol (1.0 equivalent), an excess of ethyl acrylate (2-3 equivalents), a polymerization inhibitor (e.g., phenothiazine, 1000-5000 ppm), and the transesterification catalyst (e.g., tetra-n-butyl titanate, 0.5-2 mol%).[7]

-

Reaction: Heat the mixture to a temperature that allows for the slow distillation of the ethanol/ethyl acrylate azeotrope (typically 90-120 °C), driving the reaction forward.[7]

-

Monitoring: Monitor the reaction by observing the cessation of ethanol distillation and by TLC or GC analysis of the reaction mixture.

-

Workup: Once the reaction is complete, cool the mixture. The excess ethyl acrylate can be removed by vacuum distillation. The remaining crude product requires further purification.

| Parameter | Method A: Nucleophilic Substitution | Method B: Transesterification |

| Primary Reactants | Thiophenol, 2-Chloroethyl Acrylate | 2-(Phenylthio)ethanol, Alkyl Acrylate |

| Key Reagents | Base (K₂CO₃), Inhibitor | Catalyst (Titanate), Inhibitor |

| Reaction Temp. | 60-70 °C | 90-120 °C |

| Key Advantage | More direct, single-step process | Avoids use of halogenated acrylates |

| Key Challenge | Handling of lachrymatory chloro-acrylate | Two-step process, equilibrium control |

Part 2: Purification Strategies

The purification of acrylate monomers is non-trivial due to their high tendency to undergo spontaneous radical polymerization, which is accelerated by heat, light, and acidic or basic impurities.[9] A multi-step purification strategy is essential to achieve high purity (>98%) suitable for polymerization studies or further synthetic applications.[1]

Caption: General workflow for the purification of 2-(Phenylthio)ethyl Acrylate.

Step 1: Aqueous Workup

The initial purification step for the crude product from either synthetic route involves liquid-liquid extraction to remove water-soluble impurities, residual acids or bases, and salts.

Detailed Protocol:

-

Dissolution: Dissolve the crude PTEA oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Acid/Base Removal: Transfer the solution to a separatory funnel and wash sequentially with:

-

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted acidic species (e.g., thiophenol).

-

Deionized water.

-

A saturated aqueous solution of sodium chloride (brine) to break any emulsions and remove the bulk of the dissolved water from the organic phase.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the washed, crude PTEA.

Step 2: Column Chromatography (Recommended Method)

For achieving high purity on a laboratory scale, silica gel column chromatography is the safest and most effective method as it avoids heat.[10][11] This technique separates compounds based on their polarity.

Detailed Protocol:

-

Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column. Equilibrate the column with the starting eluent mixture.

-

Eluent Selection: The ideal eluent system provides good separation between the PTEA product and impurities on a TLC plate (a typical starting point is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate).

-

Sample Loading: Dissolve the washed, crude PTEA in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

-

Elution: Begin elution with the selected solvent system, collecting fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.

-

Fraction Pooling: Combine the fractions containing the pure PTEA (as determined by TLC).

-

Final Concentration: Remove the eluent from the pooled fractions using a rotary evaporator. Crucially , add a storage inhibitor (e.g., MEHQ or BHT, ~200 ppm) to the purified product immediately after solvent removal to ensure stability.

Step 3: Vacuum Distillation (Expert Use Only)

While capable of yielding very pure product, vacuum distillation of acrylates is hazardous due to the significant risk of violent, exothermic polymerization in the distillation pot.[12] This method should only be attempted by experienced personnel with appropriate safety measures in place.

Self-Validating Safety Protocol:

-

Inhibitor Addition: Before heating, add a dual-inhibitor system to the washed, crude PTEA. This should include a radical scavenger that works in the liquid phase (e.g., phenothiazine, ~1000 ppm) and one that has sufficient vapor pressure to protect the condenser (e.g., MEHQ, ~200 ppm).[9][13]

-

Apparatus: Use a dedicated, clean distillation apparatus. Ensure the vacuum is stable and can reach the required pressure. A short-path distillation head is recommended to minimize travel distance for the vapor.

-

Heating: Use an oil bath for gentle, uniform heating. Never heat the flask directly with a heating mantle. Keep the bath temperature as low as possible to achieve a slow, controlled distillation.

-

Monitoring: Continuously monitor the distillation pot temperature. Any sudden, uncontrolled rise in temperature is a sign of runaway polymerization, and the heating should be stopped immediately.

-

Condenser and Receiver: Ensure the condenser water is flowing correctly. The receiving flask should be cooled in an ice bath and should also contain a small amount of inhibitor.

-

Storage: Immediately transfer the distilled, pure PTEA to a storage container with the appropriate inhibitor and store under recommended conditions.

Characterization and Storage

Quality Control: The identity and purity of the synthesized 2-(Phenylthio)ethyl acrylate should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the phenyl protons, the two ethylenic protons of the acrylate group (as distinct multiplets), the two methylene groups (as triplets), and the absence of impurity signals. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and aliphatic carbons. |

| FTIR | Characteristic peaks for the C=O stretch of the ester (~1725 cm⁻¹), C=C stretch of the acrylate (~1635 cm⁻¹), and bands associated with the phenyl group. |

| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion (m/z = 208) and expected fragmentation pattern. |

Storage and Handling: Purified 2-(Phenylthio)ethyl acrylate must be stabilized with an inhibitor (e.g., 200 ppm MEHQ). It should be stored in a cool, dark place, preferably refrigerated (2-8 °C) and under an inert atmosphere (nitrogen or argon) to prevent polymerization and degradation.

References

- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents.

- CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents.

-

An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique - Scientific Research Publishing. Available at: [Link]

- US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents.

-

Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process - RSC Publishing. Available at: [Link]

-

Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Available at: [Link]

-

Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

-

Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications. Available at: [Link]

- US20050107629A1 - Method for producing ethyl acrylate - Google Patents.

- US4507495A - Process for production of ethyl acrylate - Google Patents.

-

Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available at: [Link]

- FR2814741A1 - PROCESS FOR STABILIZING ACRYLIC MONOMERS - Google Patents.

-

Reaction of 2‐Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. Available at: [Link]

-

Can anyone advise me on distilling hydroxyethyl acrylate? - ResearchGate. Available at: [Link]

-

Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels - RSC Publishing. Available at: [Link]

-

HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates | Waters. Available at: [Link]

-

2-Chloroethyl acrylate | C5H7ClO2 | CID 16627 - PubChem. Available at: [Link]

-

A new catalytic transesterification for the synthesis of N, N-dimethylaminoethyl acrylate with organotin catalyst - ResearchGate. Available at: [Link]

-

Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC - NIH. Available at: [Link]

-

Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole - MDPI. Available at: [Link]

-

Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Chloroethyl acrylate | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. FR2814741A1 - PROCESS FOR STABILIZING ACRYLIC MONOMERS - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Phenylthio)ethyl Acrylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethyl acrylate (PTEA) is a sulfur-containing acrylate monomer that has garnered interest in the field of materials science. Its unique chemical structure, which combines a polymerizable acrylate group with a phenylthioether moiety, imparts valuable properties to the resulting polymers, most notably a high refractive index. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-(Phenylthio)ethyl acrylate, with a focus on its role in the development of advanced optical materials.

Core Molecular and Physical Properties

2-(Phenylthio)ethyl acrylate is a liquid at room temperature with the following key properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂S | [1][2] |

| Molecular Weight | 208.28 g/mol | [1][2] |

| CAS Number | 95175-38-5 | [3][1][2] |

| Appearance | Liquid | [3] |

| Density | ~1.12 g/cm³ | [2] |

| Boiling Point | ~311.3 °C at 760 mmHg | [2] |

| Synonyms | 2-(Phenylsulfanyl)ethyl acrylate, PTEA | [3] |

Synthesis of 2-(Phenylthio)ethyl Acrylate

The synthesis of 2-(Phenylthio)ethyl acrylate is typically achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 2-(phenylthio)ethanol, followed by its esterification with a source of the acrylate group.

Step 1: Synthesis of 2-(Phenylthio)ethanol

The precursor, 2-(phenylthio)ethanol, can be synthesized via the nucleophilic substitution reaction of thiophenol with 2-chloroethanol or ethylene oxide.

Conceptual Workflow for 2-(Phenylthio)ethanol Synthesis

Caption: Synthesis of the 2-(phenylthio)ethanol precursor.

Step 2: Esterification to form 2-(Phenylthio)ethyl Acrylate

The most common method for the final synthesis step is the esterification of 2-(phenylthio)ethanol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, direct esterification with acrylic acid using an acid catalyst can be employed.

Experimental Protocol: Synthesis of 2-(Phenylthio)ethyl Acrylate via Acryloyl Chloride

Disclaimer: This is a representative protocol based on standard esterification procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: The flask is charged with 2-(phenylthio)ethanol (1 equivalent), a suitable anhydrous solvent (e.g., dichloromethane or THF), and a tertiary amine base such as triethylamine (1.1-1.2 equivalents).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Acryloyl Chloride: Acryloyl chloride (1.1 equivalents) is dissolved in the anhydrous solvent and added dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(phenylthio)ethyl acrylate.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data:

-

Vinyl Protons (CH₂=CH-): Three distinct signals in the range of δ 5.8-6.5 ppm, showing characteristic doublet of doublets splitting patterns.

-

Aromatic Protons (-S-C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Ethyl Protons (-O-CH₂-CH₂-S-): Two triplets, one for the -O-CH₂- group around δ 4.3 ppm and another for the -CH₂-S- group around δ 3.2 ppm.

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbon (-C=O): A signal around δ 166 ppm.

-

Vinyl Carbons (CH₂=CH-): Signals around δ 128 ppm and δ 131 ppm.

-

Aromatic Carbons (-S-C₆H₅): Multiple signals in the range of δ 126-135 ppm.

-

Ethyl Carbons (-O-CH₂-CH₂-S-): A signal for the -O-CH₂- carbon around δ 63 ppm and a signal for the -CH₂-S- carbon around δ 32 ppm.

Predicted FTIR Spectral Data:

-

C=O Stretch (Ester): A strong absorption band around 1725 cm⁻¹.

-

C=C Stretch (Vinyl): An absorption band around 1635 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the region of 1180-1250 cm⁻¹.

-

Aromatic C-H Bending: Bands in the region of 690-770 cm⁻¹ characteristic of a monosubstituted benzene ring.

Chemical Reactivity and Polymerization

The reactivity of 2-(Phenylthio)ethyl acrylate is dominated by its acrylate functional group, making it susceptible to both radical polymerization and Michael addition reactions.[2]

Radical Polymerization

2-(Phenylthio)ethyl acrylate can undergo free-radical polymerization, initiated by thermal or photoinitiators, to form poly(2-(phenylthio)ethyl acrylate). The phenylthioether group remains as a pendant group on the polymer backbone.

Workflow for Radical Polymerization of 2-(Phenylthio)ethyl Acrylate

Caption: General workflow for the synthesis of poly(2-(phenylthio)ethyl acrylate).

Michael Addition

The electron-deficient double bond of the acrylate group makes it an excellent Michael acceptor. It can react with various nucleophiles, such as thiols and amines, in a conjugate addition reaction. This reactivity allows for post-polymerization modification or the synthesis of well-defined polymer architectures.

Applications in High Refractive Index Polymers

A primary application of 2-(Phenylthio)ethyl acrylate is in the synthesis of polymers with high refractive indices. The incorporation of sulfur and aromatic rings into a polymer structure increases its molar refraction, which in turn elevates the refractive index.[4] These high refractive index polymers are sought after for various advanced optical applications.

Key Application Areas:

-

Optical Coatings: As anti-reflective coatings or for enhancing light extraction in LEDs.

-

Microlenses and Image Sensors: For the fabrication of miniaturized optical components.

-

Nanoimprint Lithography: As a high refractive index material for creating nanostructures.[4][5]

-

Advanced Adhesives: Where optical clarity and a high refractive index are required.

The resulting poly(2-(phenylthio)ethyl acrylate) and its copolymers often exhibit good optical transparency in the visible light spectrum, making them suitable for these applications.[4][5]

Safety and Handling

2-(Phenylthio)ethyl acrylate should be handled with care in a laboratory setting. Based on available safety data, it is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[3] Standard safety precautions, including the use of gloves, safety glasses, and working in a well-ventilated area, are recommended. It should be stored in a cool, dark place, and some suppliers recommend storage in a freezer under an inert atmosphere.[3]

Conclusion

2-(Phenylthio)ethyl acrylate is a valuable monomer for the synthesis of specialty polymers, particularly those requiring a high refractive index and good optical transparency. Its synthesis is achievable through standard organic chemistry transformations, and its polymerizable acrylate group allows for the formation of a variety of polymer structures. The continued development of advanced optical and optoelectronic devices will likely drive further interest in this and related sulfur-containing monomers.

References

-

ChemBK. 2-(Phenylthio)ethyl acrylate. [Link]

-

Gesher. Exploring the Versatility of 2-(Phenylthio)ethyl Acrylate in Chemical Synthesis. [Link]

-

SpringerLink. High-refractive index acrylate polymers for applications in nanoimprint lithography. [Link]

-

LBNL Publications. High-refractive index acrylate polymers for applications in nanoimprint lithography. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Sulphur copolymer via emulsion polymerization: Synthesis, characterization, and application perspective - American Chemical Society [acs.digitellinc.com]

- 4. High-refractive index acrylate polymers for applications in nanoimprint lithography [html.rhhz.net]

- 5. High-refractive index acrylate polymers for applications in nanoimprint lithography [escholarship.org]

An In-Depth Technical Guide to 2-(Phenylthio)ethyl Acrylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis and materials science, monomers with tailored functionalities are indispensable tools for innovation. 2-(Phenylthio)ethyl acrylate (PTEA) is one such versatile building block, integrating a reactive acrylate moiety with a polarizable phenylthioether group. This unique combination imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of advanced polymers and a potential scaffold in the design of novel therapeutic systems. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and key applications of 2-(phenylthio)ethyl acrylate, with a particular focus on its relevance to researchers in drug development.

Part 1: Core Chemical Identity

Chemical Structure and IUPAC Nomenclature

The fundamental identity of any chemical compound lies in its structure and systematic name. 2-(Phenylthio)ethyl acrylate is a molecule that combines an acrylic acid ester with a phenylthioether functional group.

IUPAC Name: 2-(phenylsulfanylethyl) prop-2-enoate[][2]

The name systematically describes the molecule: "prop-2-enoate" indicates the acrylate group, and "2-(phenylsulfanylethyl)" specifies the substituent attached to the ester oxygen.

The chemical structure is as follows:

Caption: Chemical structure of 2-(Phenylthio)ethyl acrylate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(phenylthio)ethyl acrylate is presented in the table below. These parameters are essential for designing synthetic routes and for predicting the behavior of the molecule in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂S | [][2][3] |

| Molecular Weight | 208.28 g/mol | [][2][3] |

| Appearance | White powder or liquid | [3] |

| Density | ~1.12 g/cm³ | [][3] |

| Boiling Point | ~311.3 °C at 760 mmHg | [][3][4] |

| CAS Number | 95175-38-5 | [3] |

Part 2: Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(phenylthio)ethyl acrylate can be approached through several established organic chemistry transformations. The choice of a particular route depends on the availability of starting materials, desired purity, and scalability. Two plausible and efficient methods are detailed below.

Method 1: Esterification of 2-(Phenylthio)ethanol

This is a direct and common method for synthesizing esters. It involves the reaction of 2-(phenylthio)ethanol with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

-

Reaction Scheme:

-

Causality behind Experimental Choices:

-

Acryloyl Chloride: This is a highly reactive acylating agent, which ensures a rapid and high-yielding reaction.

-

Triethylamine: A common and effective scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Anhydrous Conditions: Acryloyl chloride is sensitive to moisture, and anhydrous conditions are crucial to prevent its hydrolysis and to maximize the yield of the desired ester.

-

Method 2: Michael Addition of Thiophenol to 2-Hydroxyethyl Acrylate

This route leverages the "click" nature of the thiol-Michael addition reaction. Thiophenol can be added to the double bond of 2-hydroxyethyl acrylate, followed by a subsequent esterification or, more directly, thiophenol can be reacted with an acrylate that has a leaving group in the ethyl chain. A more direct approach would be the Michael addition of thiophenol to a suitable acrylate precursor.

-

Reaction Scheme:

-

Causality behind Experimental Choices:

-

Base Catalyst: The Michael addition of a thiol to an acrylate is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is often used to facilitate the reaction.

-

Key Reactivity

The chemical behavior of 2-(phenylthio)ethyl acrylate is dictated by its two primary functional groups: the acrylate and the phenylthioether.

-

Acrylate Group: This electron-deficient alkene is susceptible to:

-

Radical Polymerization: The double bond can readily undergo radical polymerization to form poly(2-(phenylthio)ethyl acrylate), a polymer with a thioether pendant group.[3]

-

Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles such as amines and thiols.[3] This reactivity is particularly relevant in biological contexts for covalent modification of proteins.[5]

-

-

Phenylthioether Group: The sulfur atom in the thioether linkage can be:

-

Oxidized: The thioether can be oxidized to a sulfoxide and then to a sulfone using common oxidizing agents. This transformation from a hydrophobic thioether to a more hydrophilic sulfoxide or sulfone is the basis for its use in stimuli-responsive materials.[6]

-

Part 3: Applications in Research and Drug Development

The unique bifunctional nature of 2-(phenylthio)ethyl acrylate opens up a range of applications, particularly in the fields of materials science and drug development.

Advanced Polymer Synthesis

As a functional monomer, 2-(phenylthio)ethyl acrylate can be polymerized or copolymerized to create a variety of advanced materials. The resulting polymers, with their pendant phenylthioether groups, can be further modified, for example, by oxidation, to alter their physical and chemical properties. These polymers have potential applications in specialty coatings, adhesives, and other advanced materials.[3]

Stimuli-Responsive Drug Delivery Systems

A significant area of interest for thioether-containing polymers is in the development of "smart" drug delivery systems.[6] Many disease states, such as cancer and inflammation, are associated with elevated levels of reactive oxygen species (ROS). The thioether moiety in polymers derived from 2-(phenylthio)ethyl acrylate can be oxidized by these ROS.[7] This oxidation leads to a change in the polymer's polarity, from hydrophobic to hydrophilic, which can trigger the disassembly of nanoparticle-based drug carriers and the release of their therapeutic payload specifically at the site of disease.[6][8]

Caption: ROS-responsive drug release from a PTEA-based nanoparticle.

Covalent Modification of Biomolecules

The acrylate group in 2-(phenylthio)ethyl acrylate is a Michael acceptor, meaning it can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins.[5] This property can be exploited in several ways in drug development:

-

Targeted Covalent Inhibitors: For enzymes or receptors with a suitably located cysteine residue in or near the active site, a drug molecule incorporating a Michael acceptor can form a covalent bond, leading to irreversible inhibition. This can result in increased potency and duration of action.

-

Bioconjugation: 2-(Phenylthio)ethyl acrylate can be used as a linker to attach drugs or imaging agents to proteins or other biomolecules.

Part 4: Experimental Protocols and Characterization

Illustrative Synthesis Protocol: Esterification of 2-(Phenylthio)ethanol

This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(phenylthio)ethanol (1 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(phenylthio)ethyl acrylate.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Signals in the aromatic region (around 7.2-7.5 ppm) corresponding to the phenyl group.

-

A characteristic set of signals for the acrylate vinyl protons (typically between 5.8 and 6.5 ppm).

-

Two triplet signals for the ethyl group protons, one for the methylene group adjacent to the sulfur and one for the methylene group adjacent to the ester oxygen.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon of the ester at around 166 ppm.

-

Signals for the vinyl carbons of the acrylate group.

-

Signals for the aromatic carbons of the phenyl group.

-

Signals for the two methylene carbons of the ethyl group.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.

-

Bands corresponding to the C=C stretch of the acrylate group.

-

Bands for the C-S stretch of the thioether.

-

Aromatic C-H and C=C stretching bands.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the molecular weight of the compound (208.28 g/mol ).

-

Part 5: Safety and Handling

Appropriate safety precautions should be taken when handling 2-(phenylthio)ethyl acrylate and its precursors.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion

2-(Phenylthio)ethyl acrylate is a versatile and valuable monomer with significant potential in both materials science and drug development. Its unique combination of a polymerizable acrylate group and a stimuli-responsive thioether moiety makes it an attractive building block for the creation of "smart" materials, particularly for targeted drug delivery. The reactivity of its acrylate group as a Michael acceptor also suggests its utility in the design of covalent inhibitors and bioconjugates. As research in these areas continues to advance, the demand for well-defined, functional monomers like 2-(phenylthio)ethyl acrylate is expected to grow.

References

- Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central.

- Exploring the Versatility of 2-(Phenylthio)ethyl Acrylate in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

- Scheme for generating thioether-based methacrylate covalent peptide or...

- Thioether-based ROS responsive polymers for biomedical applications.

- ROS‐responsive thioether‐containing hyperbranched polymer micelles for light‐triggered drug release. ProQuest.

- Covalent modification of biological macromolecules.

- (PDF) ROS‐responsive thioether‐containing hyperbranched polymer micelles for light‐triggered drug release.

- CAS 95175-38-5 2-(Phenylthio)

- Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI.

- Thiol-ene and photo-cleavage chemistry for controlled present

- Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Deriv

- Supporting Inform

- 2-(Phenylthio)

- 2-(Phenylthio)

- Buy 2-Phenylthio ethyl acrylate from Chemsigma Intern

- Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles.

- Covalent Modification of Biomolecules through Maleimide-Based Labeling Str

- 95175-38-5|2-(Phenylthio)

- CAS 95175-38-5 2-(Phenylthio)

- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central.

- 2-(Phenylthio)

- 2-(Phenylthio)

- Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles.

- 1 H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1,...

- β-Phenoxyethyl acryl

- Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Europe PMC.

- Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. DigitalCommons@EMU.

- Two-dimensional NMR studies of acryl

- State of the Art in Dual-Curing Acryl

- 2-(Phenylthio)

- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).

Sources

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ROS‐responsive thioether‐containing hyperbranched polymer micelles for light‐triggered drug release - ProQuest [proquest.com]

Physical and chemical properties of 2-(Phenylthio)ethyl acrylate

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-(Phenylthio)ethyl acrylate (PTEA), a versatile monomer with significant potential in polymer chemistry, materials science, and advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize the unique characteristics imparted by its dual acrylate and phenylthioether functionalities.

Core Molecular Identity and Physical Characteristics

2-(Phenylthio)ethyl acrylate is a bifunctional molecule integrating a reactive acrylate group, susceptible to polymerization and addition reactions, with a phenylthioether moiety that offers avenues for further chemical modification and imparts unique properties to resulting materials.

Nomenclature and Identifiers

To ensure clarity and precise identification, the various names and registration numbers for this compound are provided below.

| Identifier | Value |

| CAS Number | 95175-38-5[][2][3][4] |

| IUPAC Name | 2-(phenylthio)ethyl prop-2-enoate[][4] |

| Synonyms | 2-(Phenylsulfanyl)ethyl acrylate, PTEA[][2] |

| Molecular Formula | C₁₁H₁₂O₂S[][2][3][4] |

| Molecular Weight | 208.28 g/mol [][3] |

| InChI Key | RHOOUTWPJJQGSK-UHFFFAOYSA-N[][2] |

Physicochemical Properties

The physical properties of 2-(Phenylthio)ethyl acrylate are critical for its handling, storage, and application in various synthetic protocols. It is typically supplied as a liquid or a white powder with a purity of 98% or higher.[5]

| Property | Value | Source(s) |

| Physical Form | Liquid or white powder | [5] |

| Density | 1.12 g/cm³ (Predicted) | [][2][6] |

| Boiling Point | 311.3 °C to 315.0 °C at 760 mmHg (Predicted) | [][2][6] |

| Flash Point | 143.8 °C | [2][6] |

| Refractive Index | 1.555 | [2] |

| XLogP3 | 2.50790 - 2.9 | [2][4] |

| Topological Polar Surface Area | 51.6 Ų | [4] |

Synthesis and Spectroscopic Characterization

The synthesis and purification of high-purity 2-(Phenylthio)ethyl acrylate are essential for its successful application, particularly in polymerization where impurities can significantly affect the outcome. While specific literature detailing its synthesis is sparse, a logical and established approach involves the esterification of 2-(phenylthio)ethanol with acryloyl chloride.

Proposed Synthesis Workflow

This protocol is based on well-established esterification reactions of alcohols with acyl chlorides.[7] The reaction should be performed under an inert atmosphere to prevent side reactions and polymerization of the acrylate moiety.

Caption: Proposed synthesis workflow for 2-(Phenylthio)ethyl acrylate.

Step-by-Step Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(phenylthio)ethanol (1 equivalent) and a suitable tertiary amine base like triethylamine (1.1 equivalents) to anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add acryloyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(phenylthio)ethyl acrylate.

Spectroscopic Characterization

Accurate characterization is vital to confirm the structure and purity of the synthesized monomer. Below are the expected spectral characteristics based on its molecular structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the acrylate group, typically between 5.8 and 6.4 ppm, with characteristic cis and trans couplings. The two methylene groups (-S-CH₂- and -O-CH₂-) will appear as triplets, likely around 3.2 ppm and 4.3 ppm, respectively. The aromatic protons of the phenyl group will be observed in the 7.2-7.5 ppm region.[8]

-

¹³C NMR: The carbon NMR spectrum should reveal a carbonyl carbon signal for the ester at approximately 166 ppm. The vinyl carbons are expected around 128 and 131 ppm. The methylene carbons attached to oxygen and sulfur would be found near 63 ppm and 32 ppm, respectively.[8] The aromatic carbons will resonate in the 125-135 ppm range.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for:

-

C=O Stretch (Ester): A strong, sharp peak around 1725 cm⁻¹.[9]

-

C=C Stretch (Alkenyl): A peak around 1635 cm⁻¹.[10]

-

C-O Stretch (Ester): Strong bands in the 1180-1280 cm⁻¹ region.

-

C-H Bending (Vinyl): A peak around 810 cm⁻¹.[10]

-

Aromatic C-H and C=C: Bands characteristic of the phenyl group.

2.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₁₂O₂S) by providing an exact mass of approximately 208.0558 g/mol .[4] The fragmentation pattern in the mass spectrum would likely show cleavage at the ester and thioether linkages.

Chemical Reactivity and Polymerization

The chemistry of 2-(Phenylthio)ethyl acrylate is dominated by its two primary functional groups: the acrylate and the phenylthioether.

Caption: Key reaction pathways for 2-(Phenylthio)ethyl acrylate.

Acrylate Group Reactions

The electron-deficient double bond of the acrylate moiety is highly reactive.

-

Radical Polymerization: Like other acrylates, PTEA readily undergoes free-radical polymerization to form poly(2-(phenylthio)ethyl acrylate). This can be initiated thermally or photochemically using standard initiators like azobisisobutyronitrile (AIBN) or benzoin derivatives. The resulting polymer possesses a flexible backbone with pendant phenylthioether groups, which can be used to tune properties such as refractive index and thermal stability.[5]

-

Michael Addition: The acrylate group is an excellent Michael acceptor, reacting with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the post-polymerization modification of PTEA-containing polymers or for its use in creating complex small molecules.

Phenylthioether Group Reactions

The sulfur atom in the phenylthioether group offers further synthetic handles.

-

Oxidation: The sulfide can be selectively oxidized to a sulfoxide or further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This transformation dramatically alters the polarity and chemical properties of the molecule or a polymer derived from it, which can be exploited in applications such as drug delivery or responsive materials.

Potential Applications

The unique combination of a polymerizable acrylate and a modifiable thioether group makes 2-(Phenylthio)ethyl acrylate a valuable monomer in several fields.

-

High Refractive Index Polymers: The presence of the sulfur atom and the phenyl ring contributes to a high refractive index. Polymers and copolymers of PTEA are therefore promising candidates for optical applications, such as in coatings for lenses and optical fibers.

-

Adhesives and Coatings: The flexibility of the polyacrylate backbone combined with the potential for strong interactions via the phenylthioether group can lead to adhesives with excellent peel strength and coatings with enhanced durability and chemical resistance.[5]

-

Biomaterials and Drug Delivery: The thioether can be oxidized to the more hydrophilic sulfoxide and sulfone, providing a mechanism to alter the solubility and drug-release characteristics of PTEA-based polymers in response to oxidative stimuli. This makes it a candidate for stimuli-responsive drug delivery systems.

-

Synthetic Intermediate: In organic synthesis, PTEA can serve as a versatile building block. The acrylate can be used to introduce a propanoate chain, while the phenylthio group can be a precursor to other functionalities.[5]

Safety and Handling

As with all acrylate monomers, appropriate safety precautions must be taken when handling 2-(Phenylthio)ethyl acrylate.

-

Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent spontaneous polymerization. The presence of a polymerization inhibitor is recommended for long-term storage. It should be stored in a freezer at temperatures under -20°C.[11]

Conclusion

2-(Phenylthio)ethyl acrylate is a monomer with a rich chemical profile that offers significant opportunities for innovation in materials science and organic synthesis. Its ability to form polymers with tunable properties and its susceptibility to post-modification make it a highly valuable tool for researchers. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is the foundation for unlocking its full potential in a wide array of scientific applications.

References

-

Exploring the Versatility of 2-(Phenylthio)ethyl Acrylate in Chemical Synthesis. (URL: [Link])

-

NMR: Novice Level, Spectrum 17. (URL: [Link])

-

2-(Phenylthio)ethyl acrylate - ChemBK. (URL: [Link])

-

Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole - MDPI. (URL: [Link] symmetry/symmetry-15-00370.pdf)

-

1 H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1,... - ResearchGate. (URL: [Link])

- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google P

-

ETHYL α-(HYDROXYMETHYL)ACRYLATE - Organic Syntheses Procedure. (URL: [Link])

-

Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. (URL: [Link])

- CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google P

-

(a) The FTIR spectra and (b) ¹HNMR spectra of perfluorohexyl ethyl... - ResearchGate. (URL: [Link])

-

Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC - NIH. (URL: [Link])

-

Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 8. Halogen ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. (URL: [Link])

-

Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels - SciSpace. (URL: [Link])

-

Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. (URL: [Link])

-

Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR - Shimadzu. (URL: [Link])

Sources

- 2. echemi.com [echemi.com]

- 3. 2-(Phenylthio)ethyl acrylate | 95175-38-5 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. 95175-38-5|2-(Phenylthio)ethyl acrylate|BLD Pharm [bldpharm.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 2-(Phenylthio)ethyl Acrylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethyl acrylate is a bifunctional molecule incorporating both a reactive acrylate moiety and a phenylthioether group. This unique combination makes it a valuable monomer in polymer chemistry for creating materials with tailored refractive indices, thermal properties, and adhesive characteristics. Furthermore, its structure presents an interesting case for spectroscopic analysis, offering distinct features in both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. A thorough understanding of its NMR spectra is paramount for confirming its synthesis, assessing its purity, and studying its reactivity in various chemical transformations.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(Phenylthio)ethyl acrylate. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to offer insights into the rationale behind the observed chemical shifts and coupling patterns, grounded in fundamental principles of NMR spectroscopy.

Molecular Structure and NMR-Active Nuclei

The structure of 2-(Phenylthio)ethyl acrylate contains several chemically distinct protons and carbons, each giving rise to a unique signal in the NMR spectrum. The numbering convention used for the purpose of this guide is illustrated below:

Caption: Molecular structure of 2-(Phenylthio)ethyl acrylate with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(Phenylthio)ethyl acrylate is predicted to exhibit signals corresponding to the vinyl protons of the acrylate group, the two methylene groups of the ethyl chain, and the aromatic protons of the phenyl group. The anticipated chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1a (trans to C=O) | ~6.40 | dd | Jgem ≈ 1.5, Jtrans ≈ 17.3 | 1H |

| H-1b (cis to C=O) | ~6.15 | dd | Jgem ≈ 1.5, Jcis ≈ 10.5 | 1H |

| H-2 | ~5.85 | dd | Jtrans ≈ 17.3, Jcis ≈ 10.5 | 1H |

| H-5 | ~4.35 | t | J ≈ 6.5 | 2H |

| H-6 | ~3.20 | t | J ≈ 6.5 | 2H |

| H-9, H-13 (ortho) | ~7.40 | m | - | 2H |

| H-10, H-12 (meta) | ~7.30 | m | - | 2H |

| H-11 (para) | ~7.20 | m | - | 1H |

Rationale for Chemical Shifts and Coupling Patterns:

-

Vinyl Protons (H-1a, H-1b, H-2): The protons on the double bond of the acrylate group are in the most deshielded region of the spectrum for non-aromatic protons.[1] This is due to the electron-withdrawing effect of the adjacent carbonyl group. The geminal protons (H-1a and H-1b) are diastereotopic and thus have different chemical shifts. They exhibit geminal coupling to each other and vicinal coupling to H-2, resulting in a doublet of doublets (dd) for each. The magnitude of the coupling constants is characteristic for vinyl systems, with Jtrans > Jcis > Jgem.[2]

-

Methylene Protons (H-5): These protons are adjacent to the ester oxygen, which is an electronegative atom. This causes a significant downfield shift to approximately 4.35 ppm.[3] The signal is expected to be a triplet due to coupling with the two adjacent protons of the H-6 methylene group.

-

Methylene Protons (H-6): The protons of this methylene group are adjacent to the sulfur atom. Sulfur is less electronegative than oxygen, resulting in a less pronounced downfield shift compared to H-5, with an expected chemical shift around 3.20 ppm.[3] This signal will also appear as a triplet due to coupling with the H-5 protons.

-

Aromatic Protons (H-9 to H-13): The protons on the phenyl ring typically resonate in the region of 7.0-7.5 ppm. The ortho-protons (H-9, H-13) are expected to be the most deshielded due to the influence of the sulfur atom. The meta- (H-10, H-12) and para- (H-11) protons will appear slightly more upfield. Due to complex spin-spin coupling, these signals often appear as a multiplet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 2-(Phenylthio)ethyl acrylate will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~166.0 |

| C-2 | ~131.0 |

| C-1 | ~128.5 |

| C-8 (ipso) | ~135.0 |

| C-9, C-13 (ortho) | ~129.5 |

| C-10, C-12 (meta) | ~129.0 |

| C-11 (para) | ~126.0 |

| C-5 | ~63.0 |

| C-6 | ~32.0 |

Rationale for Chemical Shifts:

-

Carbonyl Carbon (C-3): The carbonyl carbon of the ester group is highly deshielded and is expected to appear at approximately 166.0 ppm.[1]

-

Vinyl Carbons (C-1, C-2): The sp² hybridized carbons of the acrylate double bond will be in the vinylic region, with C-2 being more deshielded than C-1 due to its proximity to the carbonyl group.

-

Aromatic Carbons (C-8 to C-13): The aromatic carbons resonate in the range of 125-135 ppm. The ipso-carbon (C-8) attached to the sulfur atom will have a distinct chemical shift. The chemical shifts of the ortho, meta, and para carbons will be influenced by the electron-donating/withdrawing nature of the thioether group.

-

Methylene Carbons (C-5, C-6): The carbon adjacent to the ester oxygen (C-5) is expected at around 63.0 ppm.[4] The carbon next to the sulfur atom (C-6) will be found further upfield, at approximately 32.0 ppm, reflecting the lower electronegativity of sulfur compared to oxygen.[4]

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-(Phenylthio)ethyl acrylate.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

-

Concentration: For ¹H NMR, prepare a solution by dissolving approximately 5-20 mg of 2-(Phenylthio)ethyl acrylate in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Sample Handling:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.[6]

-

Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To avoid interfering signals, it is advisable to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.[3]

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[5]

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is at the desired temperature (typically 298 K).

-

Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which will result in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Number of Scans: Typically 8-16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert it into a frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(Phenylthio)ethyl acrylate provide a wealth of structural information that is essential for its characterization. By understanding the interplay of electronic effects and spin-spin coupling, a detailed and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and theoretical explanations provided in this guide serve as a robust framework for researchers and scientists working with this versatile compound, ensuring accurate and reliable spectroscopic analysis in their drug development and materials science endeavors.

References

-

Kabatc, J., Czeleń, P., & Skotnicka, A. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 28(3), 1345. [Link]

-

Brar, A. S., Goyal, A. K., & Hooda, S. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 81(3), 401-418. [Link]

-

Hoogenboom, R., Popescu, D., Steinhauer, W., Keul, H., & Möller, M. (2010). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. Designed Monomers and Polymers, 13(1), 85-96. [Link]

-

DTIC. (n.d.). NMR Method for the Quantitative Analysis of Liquid Samples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

DigitalCommons@EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-